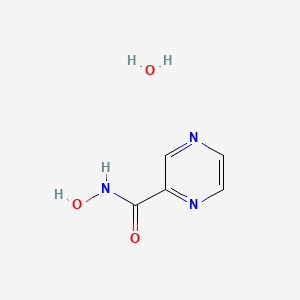
Pyrazinecarbohydroxamic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarbohydroxamic acid monohydrate is a chemical compound that belongs to the class of hydroxamic acids It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 The compound also contains a hydroxamic acid functional group, which is known for its ability to chelate metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarbohydroxamic acid monohydrate typically involves the reaction of pyrazinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization from the reaction mixture. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarbohydroxamic acid monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The aromatic pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of pyrazinecarbohydroxamic acid.
Reduction: Amides or amines derived from the hydroxamic acid group.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyrazinecarbohydroxamic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of pyrazinecarbohydroxamic acid monohydrate involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound may also interact with molecular targets such as DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinehydroxamic acid: Similar in structure but with a nicotine ring instead of a pyrazine ring.
Benzohydroxamic acid: Contains a benzene ring instead of a pyrazine ring.
Acetohydroxamic acid: Contains an acetyl group instead of a pyrazine ring.
Uniqueness
Pyrazinecarbohydroxamic acid monohydrate is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and reactivity. The ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
393085-17-1 |
|---|---|
Formule moléculaire |
C5H7N3O3 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
N-hydroxypyrazine-2-carboxamide;hydrate |
InChI |
InChI=1S/C5H5N3O2.H2O/c9-5(8-10)4-3-6-1-2-7-4;/h1-3,10H,(H,8,9);1H2 |
Clé InChI |
XAKSHTPBMQHOFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(=O)NO.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


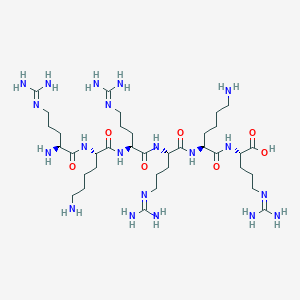
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)

![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
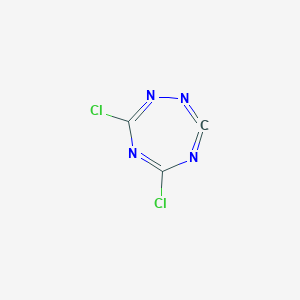
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
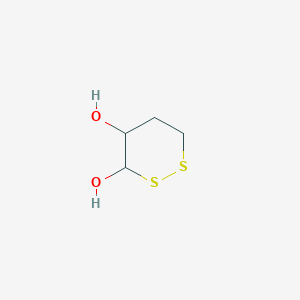
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
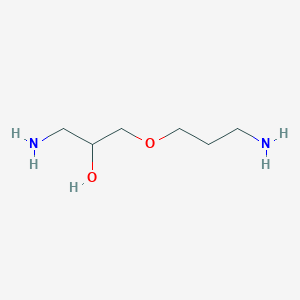

![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
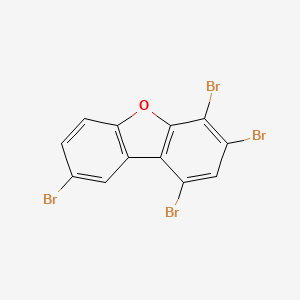
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
